Demethylsalvicanol

Description

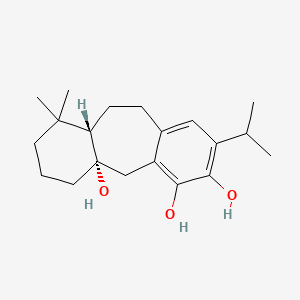

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(1S,11S)-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4,5-triol |

InChI |

InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-16-19(3,4)8-5-9-20(16,23)11-15(13)18(22)17(14)21/h10,12,16,21-23H,5-9,11H2,1-4H3/t16-,20-/m0/s1 |

InChI Key |

XZANDTPHDIYTME-JXFKEZNVSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C2C[C@]3(CCCC([C@@H]3CCC2=C1)(C)C)O)O)O |

Canonical SMILES |

CC(C)C1=C(C(=C2CC3(CCCC(C3CCC2=C1)(C)C)O)O)O |

Synonyms |

demethylsalvicanol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Demethylsalvicanol

Demethylsalvicanol is primarily found in plant species belonging to the Lamiaceae family, particularly within the genera Perovskia and Salvia. The distribution of these plants spans various regions across the globe, influencing the geographical availability of this compound.

Botanical Sources and Geographic Distribution of this compound-Producing Species

Perovskia Species as Major Sources:

The genus Perovskia, which has recently been included in the genus Salvia based on molecular phylogeny studies, is a significant source of this compound. mdpi.com These hardy, aromatic shrubs are native to central and southwest Asia.

Perovskia abrotanoides : This species, found in countries like Iran, Afghanistan, and Pakistan, is a well-documented producer of this compound. tandfonline.comresearchgate.net It thrives in arid, mountainous regions.

Perovskia atriplicifolia : Commonly known as Russian Sage, this species is native to the rocky, sun-drenched hills of Afghanistan and Pakistan. mdpi.comacs.org It is also widely cultivated as an ornamental plant in temperate regions worldwide. Notably, a derivative, 1α-hydroxyl this compound quinine, has been isolated from cultured Perovskia atriplicifolia. researchgate.net

Table 1: this compound in Perovskia Species

| Species | Native Geographic Distribution |

| Perovskia abrotanoides | Iran, Afghanistan, Pakistan |

| Perovskia atriplicifolia (now Salvia yangii) | Afghanistan, Pakistan |

Salvia Species as Identified Producers of this compound:

Several species within the vast Salvia genus have been identified as sources of this compound. The genus has a nearly cosmopolitan distribution. researchgate.net

Salvia mellifera (Black Sage) : This aromatic shrub is native to California and Baja California, where it is a dominant species in coastal sage scrub and chaparral habitats.

Salvia deserta : The roots of this species have been found to contain this compound. researchgate.net

Salvia broussonetii : this compound has been isolated from the hairy root cultures of this species. nih.govmdpi.com

Salvia aspera : This species is another reported source of this compound. nih.gov

Salvia fruticosa (Greek Sage) : This plant, widely used in traditional medicine in Lebanon and the Mediterranean region, has been found to contain (+/−)-demethylsalvicanol. nih.gov

Table 2: this compound in Salvia Species

| Species | Common Name | Native Geographic Distribution |

| Salvia mellifera | Black Sage | California, Baja California |

| Salvia deserta | Not specified | |

| Salvia broussonetii | Canary Islands | |

| Salvia aspera | Not specified | |

| Salvia fruticosa | Greek Sage | Mediterranean region |

Advanced Chromatographic and Spectroscopic Techniques Employed for this compound Isolation and Purity Assessment

The isolation and purification of this compound from its natural sources rely on a combination of sophisticated chromatographic and spectroscopic methods. These techniques are crucial for obtaining the compound in a highly pure form, which is essential for accurate structural elucidation and further scientific investigation.

The general workflow involves initial extraction from the plant material, followed by fractionation and purification using various chromatographic techniques. umt.edu.myrroij.com

Chromatographic Techniques:

Chromatography is a fundamental set of laboratory techniques used to separate mixtures. scitechnol.com The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. globalresearchonline.net

Column Chromatography: This is a widely used preparative technique for isolating natural products. hilarispublisher.com The crude plant extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. A solvent or a mixture of solvents (mobile phase) is then passed through the column, and different compounds are eluted at different rates, allowing for their separation into fractions. hilarispublisher.com Repeated column chromatography is often necessary to achieve high purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative tool that offers high resolution and sensitivity. hilarispublisher.comjocpr.com It utilizes high pressure to pump the mobile phase through a column packed with smaller particles, resulting in faster and more efficient separations. HPLC is instrumental in the final purification steps and for assessing the purity of the isolated this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for monitoring the progress of fractionation by column chromatography and for preliminary purity checks. globalresearchonline.net It involves spotting the sample on a thin layer of adsorbent material coated on a plate and developing it in a solvent chamber.

Spectroscopic Techniques:

Once a pure compound is isolated, its chemical structure is determined using a variety of spectroscopic methods. sevenstarpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are the most powerful techniques for elucidating the detailed molecular structure of organic compounds like this compound. They provide information about the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption of infrared radiation. sevenstarpharm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to detect the presence of chromophores, such as aromatic rings. mdpi.comsohag-univ.edu.eg

The combination of these advanced chromatographic and spectroscopic techniques is indispensable for the successful isolation, purification, and structural characterization of this compound from its natural botanical sources.

Biosynthetic Pathways and Chemical Synthesis of Demethylsalvicanol

Proposed Biosynthetic Mechanisms of Demethylsalvicanol from Abietane (B96969) Diterpenoid Precursors

The biosynthesis of icetexane natural products, including this compound, is widely believed to originate from abietane diterpenoids, which possess a [6-6-6] tricyclic framework. nih.gov This proposed transformation involves a remarkable skeletal rearrangement, providing a compelling example of nature's chemical ingenuity.

Enzymatic Rearrangements (e.g., Ring Expansion from Abietane to Icetexane Skeletons)

The prevailing hypothesis suggests that the icetexane skeleton arises from an enzyme-mediated rearrangement of an abietane precursor. nih.govthieme-connect.de This transformation is formally a 9(10→20)-abeo-abietane rearrangement. nih.gov It is proposed that an enzymatic process, such as the protonation and subsequent dehydration of the C(20) hydroxyl group of an abietane precursor, initiates the cascade. nih.gov Alternatively, an enzymatic hydride abstraction from the C(20) methyl group could also generate the key reactive intermediate. nih.gov This initial enzymatic activation is crucial for setting the stage for the subsequent skeletal reorganization.

Role of Carbocation Intermediates in Icetexane Core Structure Formation

Central to the proposed biosynthetic pathway is the formation of carbocation intermediates. Following the initial enzymatic activation, a primary carbocation is generated at the C(20) position of the abietane framework. nih.govuzh.ch This highly unstable primary carbocation is thought to undergo a rapid Wagner-Meerwein rearrangement, a type of 1,2-shift, which leads to the expansion of the B-ring from a six-membered to a seven-membered ring. nih.gov This rearrangement results in the formation of a more stable tertiary carbocation within the newly formed icetexane core structure. uzh.ch The final step in the formation of this compound is believed to be the trapping of this tertiary carbocation by a water molecule, leading to the introduction of the hydroxyl group at C(10). thieme-connect.deuzh.ch This proposed mechanism, involving a cascade of cationic rearrangements, elegantly explains the structural relationship between the abietane and icetexane diterpenoids. uzh.ch

Total Synthesis Strategies for this compound and its Analogues

The unique and complex structure of this compound has made it an attractive target for total synthesis. Organic chemists have developed a variety of strategies to construct the challenging icetexane skeleton and to control the stereochemistry of the final molecule.

Diverse Synthetic Routes Targeting the Icetexane Skeleton of this compound

Several research groups have reported successful total syntheses of icetexane diterpenoids, including this compound. acs.orgacs.org A common strategy involves the construction of the [6-7-6] tricyclic core through various annulation and ring-expansion methods. For instance, one approach utilized an intramolecular [4+2]-cycloaddition to form a norabietane core, which was then subjected to a ring expansion to furnish the icetexane skeleton. thieme-connect.de Another strategy reported in 1993 provided two general routes to the icetexane skeleton, which have since been applied to the synthesis of several diterpenes. acs.orgacs.org These synthetic endeavors often require numerous steps and the development of novel chemical reactions to achieve the desired molecular architecture.

A notable synthesis of (±)-rosmaridiphenol, (±)-pisiferin, and (±)-barbatusol from an abietane core was achieved through a key ring expansion step using trifluoromethanesulfonic anhydride (B1165640) in pyridine. researchgate.netresearchgate.net This highlights a biomimetic approach where a laboratory synthesis mimics the proposed biosynthetic rearrangement.

Enantioselective Approaches to Optically Active this compound

Achieving the correct absolute stereochemistry of natural products is a significant challenge in organic synthesis. For this compound, which is optically active, enantioselective synthesis is crucial. One successful enantioselective total synthesis of (+)-demethylsalvicanol was reported as part of a broader effort that also yielded (−)-barbatusol and (−)-brussonol. acs.orgacs.orgfigshare.com A key step in this synthesis involved an asymmetric 1,2-reduction of a carbonyl group using the Corey-Bakshi-Shibata (CBS) procedure, which established a critical stereocenter with high enantiomeric excess. acs.org This initial stereocenter was then used to control the stereochemistry of subsequent transformations, ultimately leading to the enantiomerically pure natural product.

Semisynthetic Transformations Yielding this compound and Structurally Related Compounds

Semisynthesis, which involves the chemical modification of readily available natural products, offers an alternative and often more efficient route to complex molecules like this compound. In 2016, a method was reported for the synthesis of (+)-demethylsalvicanol from a pisiferin-type icetexane via an ortho-selective oxygenation reaction. nih.gov This demonstrates the conversion of one icetexane diterpenoid into another.

Furthermore, the first laboratory link between an abietane and an icetexane was demonstrated during the structural elucidation of barbatusol. nih.gov Treatment of an abietane derivative with potassium carbonate and iodomethane (B122720) in wet acetone (B3395972) led to the formation of an icetexane structure, providing early experimental support for the biosynthetic hypothesis. nih.gov More recently, semisynthetic strategies have been employed to produce this compound analogues for biological evaluation. jst.go.jpresearchgate.net For example, natural this compound isolated from Perovskia abrotanoides was used as a starting material to synthesize a p-quinone analog with antitrypanosomal activity. jst.go.jp These semisynthetic approaches not only provide access to this compound and its derivatives but also allow for the exploration of structure-activity relationships. researchgate.net

Conversion from Naturally Occurring Diterpenoids (e.g., Pisiferic Acid, Carnosic Acid)

The semisynthesis of this compound often begins with structurally related and more abundant natural diterpenoids like pisiferic acid and carnosic acid. These processes leverage the existing carbon skeleton and introduce specific functional groups to achieve the target molecule.

Similarly, carnosic acid , another abietane diterpenoid, serves as a starting material for the synthesis of this compound. acs.org A recently developed method features a PPh₃/DIAD-mediated rearrangement of a reduced carnosic acid derivative to regioselectively produce (−)-barbatusol. acs.org While this directly yields barbatusol, the icetexane skeleton formed is a critical precursor, and further modifications can lead to this compound. acs.org The close structural relationship between these compounds, all belonging to the icetexane class of diterpenes, makes such conversions feasible. thieme-connect.denih.gov

The biosynthetic pathway of icetexanes, including this compound, is believed to originate from the rearrangement of the abietane skeleton. oup.comnih.gov It is proposed that an enzymatic process involving protonation and dehydration or hydride abstraction at the C(20) position of an abietane precursor initiates a Wagner–Meerwein rearrangement. nih.gov This rearrangement expands the B-ring from a six-membered to a seven-membered ring, forming the characteristic [6-7-6] tricyclic icetexane core. thieme-connect.denih.gov The subsequent trapping of a carbocation intermediate by water is hypothesized to lead to the formation of this compound. thieme-connect.de

Table 1: Semisynthetic Conversions to this compound

| Starting Material | Key Reagents/Steps | Final Product | Overall Yield | Reference |

|---|

Oxidative Modifications and Reductive Transformations in Semisynthesis

The semisynthesis of this compound and related icetexane diterpenoids heavily relies on oxidative and reductive transformations to manipulate functional groups on the molecular scaffold. researchgate.netthieme-connect.de

Oxidative modifications are particularly crucial for introducing the catechol-like dihydroxy functionality on the aromatic ring, a characteristic feature of this compound. oup.com A common strategy involves the ortho-selective oxygenation of a phenolic precursor. oup.comresearchgate.net Reagents such as 2-iodoxybenzoic acid (IBX) and its stabilized form (SIBX) are effective for this purpose, converting phenols into ortho-quinones. oup.comresearchgate.net For the synthesis of (+)-demethylsalvicanol from a pisiferic acid-derived intermediate, a catalytic system using potassium 5-methyl-2-iodobenzenesulfonate (pre-MIBS) with Oxone® as the co-oxidant has been employed to generate the intermediate ortho-quinone. oup.comresearchgate.net This quinone is then reduced to the final diol. oup.comresearchgate.net The oxidation of this compound itself can produce this compound o-quinone, a synthetic intermediate that can be used in further reactions, such as the synthesis of grandione (B1194932). acs.orgmdpi.com

Reductive transformations are equally important, primarily for the conversion of carbonyl groups and the reduction of intermediate quinones. For instance, after the oxidative formation of the ortho-quinone, a reduction step is necessary to yield the hydroquinone (B1673460) structure of this compound. oup.comresearchgate.net Various reducing agents can be employed for such transformations. In broader synthetic schemes for related diterpenoids, reductions like the Wolff–Kishner reaction have been used to deoxygenate carbonyl groups. researchgate.net The choice of reducing agent and reaction conditions is critical to ensure chemoselectivity, preserving other sensitive functional groups within the molecule.

Table 2: Key Oxidative and Reductive Reagents in this compound Synthesis

| Transformation Type | Reagent/System | Purpose | Reference |

|---|---|---|---|

| Oxidative | 2-Iodoxybenzoic acid (IBX) / SIBX | Ortho-selective oxygenation of phenols to form o-quinones | oup.comresearchgate.net |

| Oxidative | Potassium 5-methyl-2-iodobenzenesulfonate (pre-MIBS) with Oxone® | Catalytic ortho-selective oxygenation of phenols | oup.comresearchgate.net |

| Reductive | Sodium borohydride (B1222165) (NaBH₄) | Reduction of intermediary quinones to hydroquinones | oup.com |

| Reductive | Wolff–Kishner reduction | Deoxygenation of carbonyl groups | researchgate.net |

{"answer":"\n\n### 4.1. In Vitro Cytotoxicity and Mechanisms of Apoptosis Induction \n\nthis compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines through the induction of apoptosis. This programmed cell death is characterized by specific morphological and biochemical changes within the cancer cells.\n\n#### 4.1.1. Evaluation of this compound's Effects on Diverse Non-Human and Human Mammalian Cancer Cell Lines \n\nStudies have shown that this compound and its analogues exhibit cytotoxic activity against a range of cancer cell lines, indicating their potential as anticancer agents. The effectiveness of these compounds is often measured by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability. nih.gov\n\nP388 Murine Leukemia Cells: \nResearch has highlighted the cytotoxic effects of this compound and its semisynthetic analogues on P388 murine leukemia cells. researchgate.netnih.govnii.ac.jpresearchgate.net Structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of these compounds influences their cytotoxic potency against this cell line. researchgate.netnih.gov\n\nHuman Colorectal and Liver Cancer Cell Lines: \nDerivatives of this compound have been evaluated for their cytotoxicity against human colorectal cancer cell lines such as HCT-116, HT29, and COLO-205, as well as the human liver cancer cell line HepG2. nih.govnih.govbrieflands.com For instance, a (-)-demethylsalvicanol o-quinone derivative was identified as a highly cytotoxic agent against HCT-116 and COLO-205 cells. nih.gov The cytotoxic effects of various compounds on HCT-116 and HT-29 cells have been a subject of numerous studies, with some agents showing IC50 values in the micromolar range. mdpi.commedchemexpress.com Similarly, the HepG2 cell line has been used to assess the cytotoxic potential of different chemical compounds. nih.govbrieflands.commdpi.com\n\n\n\n#### 4.1.2. Investigation of Cellular Pathways Mediated by this compound \n\nthis compound and its analogues mediate their cytotoxic effects by modulating key cellular pathways that control cell survival and proliferation.\n\nCell Cycle Arrest: \nOne of the primary mechanisms by which these compounds inhibit cancer cell growth is by inducing cell cycle arrest. frontiersin.orgkhanacademy.org This process halts the progression of the cell cycle, preventing the cancer cells from dividing and proliferating. nih.govmdpi.com The cell cycle is regulated by complexes of cyclins and cyclin-dependent kinases (CDKs), and their inhibition can lead to arrest at different phases of the cycle. jmb.or.kr\n\nEndoplasmic Reticulum Stress and BiP-ATF4-CHOP Axis Upregulation: \nEvidence suggests that derivatives of this compound can induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress. nih.gov Prolonged ER stress activates the unfolded protein response (UPR), which can lead to apoptosis. mdpi.com A key pathway in ER stress-induced apoptosis is the upregulation of the BiP-ATF4-CHOP axis. nih.govresearchgate.netunirioja.es The protein BiP, an ER chaperone, dissociates from transmembrane sensors, leading to the activation of pathways including the PERK-ATF4 branch. mdpi.com Activated ATF4, a transcription factor, then promotes the expression of the pro-apoptotic protein CHOP, which plays a crucial role in initiating cell death. frontiersin.org\n\n#### 4.1.3. Induction of Specific Apoptotic Features \n\nThe induction of apoptosis by this compound and its analogues is confirmed by the appearance of characteristic morphological changes in the treated cancer cells. mdpi.com\n\nNuclear Fragmentation and Chromatin Condensation: \nApoptosis is morphologically defined by events such as chromatin condensation and nuclear fragmentation. mdpi.comabcam.cn During apoptosis, the chromatin within the nucleus compacts and condenses, a process that can be visualized using nuclear stains. nih.govnih.gov This is often followed by the fragmentation of the nucleus into smaller bodies. semanticscholar.org These nuclear events are considered hallmarks of the late stages of apoptosis and are indicative of the cell's commitment to programmed cell death. abcam.cn\n\n### 4.2. Antimicrobial Activities of this compound and its Structural Derivatives \n\nBeyond its anticancer properties, this compound and its derivatives have also been investigated for their ability to combat microbial pathogens.\n\n#### 4.2.1. Antibacterial Efficacy Against Pathogenic Strains \n\nGram-Positive Bacteria: \nThe antibacterial activity of compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium. idexx.dknih.govidexx.com this compound and related compounds have shown efficacy against Gram-positive bacteria. researchgate.netnih.govmdpi.comfrontiersin.org The structural features of these compounds play a role in their ability to act against these types of bacteria. mdpi.com\n\n\n\n#### 4.2.2. Antiprotozoal Effects and Bioactivity Profiling \n\nthis compound and its analogues have been evaluated for their activity against various protozoan parasites. sciopen.com Research has explored the antiprotozoal potential of diterpenoids isolated from natural sources. researchgate.netacs.orgthieme-connect.com Specifically, compounds have been tested against parasites like Leishmania donovani, the causative agent of visceral leishmaniasis, a systemic disease affecting the liver, spleen, and bone marrow. nih.govnih.govscielo.brmedscape.com Some analogues, such as 12-methoxybarbatusol, have exhibited antiprotozoal activity in multiple assays. nih.gov However, in one study, this compound itself did not show activity against the tested parasites, including Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. researchgate.net\n\n\n\nTable of Compounds \n\n| Compound Name |\n| --- |\n| this compound |\n| (-)-Demethylsalvicanol o-quinone derivative |\n| (+)-Grandione |\n| (-)-Barbatusol |\n| 12-Methoxybarbatusol |\n\n"}

Molecular Mechanisms and Preclinical Biological Activities of Demethylsalvicanol and Its Analogues

Anti-inflammatory Properties of Demethylsalvicanol in Preclinical Cellular Models

The inflammatory response is a critical physiological process in response to harmful stimuli, involving various immune cells and the release of inflammatory mediators. veterinaryworld.org Key players in this process are macrophages, which, when activated, produce pro-inflammatory cytokines and mediators like nitric oxide (NO). journal-dtt.org Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering an inflammatory cascade. e-jar.org

This compound has been investigated for its potential to modulate inflammatory responses, a crucial aspect of many disease processes. veterinaryworld.orglatrobe.edu.au A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by activated macrophages. nih.gov Studies have shown that excessive NO production is a hallmark of the inflammatory response initiated by agents like lipopolysaccharide (LPS). mdpi.com Research into natural compounds often focuses on their ability to inhibit this LPS-induced NO production, thereby demonstrating anti-inflammatory potential. mdpi.com While direct studies detailing this compound's effect on specific inflammatory mediators like NO are not extensively available in the provided results, the general context of investigating natural compounds for such properties is well-established. journal-dtt.orge-jar.org The inhibition of mediators like NO is a primary target for the development of new anti-inflammatory therapies. nih.gov

The RAW 264.7 murine macrophage cell line is a standard preclinical model for studying inflammatory processes. journal-dtt.orge-jar.org When these cells are stimulated with lipopolysaccharide (LPS), they mimic an inflammatory state by producing various inflammatory mediators. journal-dtt.orge-jar.org This in vitro model is crucial for the initial screening and mechanistic study of potential anti-inflammatory compounds. The response of LPS-activated RAW 264.7 cells, including the production of nitric oxide (NO) and pro-inflammatory cytokines, serves as a key indicator of a compound's anti-inflammatory activity. e-jar.orgnih.govmdpi.com While specific data on this compound's activity in this particular cell line is not detailed in the provided search results, this model is the standard for assessing the anti-inflammatory properties of natural products.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production)

Antiviral Activity Investigations of this compound (e.g., Anti-HBV Effects in HepG2.2.15 Cell Lines)

This compound has demonstrated notable antiviral activity, particularly against the Hepatitis B virus (HBV). In preclinical studies using the HepG2.2.15 cell line, which is a human liver cell line that stably produces HBV, this compound exhibited a significant inhibitory effect on the secretion of Hepatitis B surface antigen (HBsAg). nih.govresearchgate.net The 50% inhibitory concentration (IC50) for this effect was reported to be 0.16 mmol/L. nih.gov This positions this compound as a compound of interest in the search for novel anti-HBV therapeutic agents derived from natural sources. nih.govresearchgate.netresearchgate.net The HepG2.2.15 cell line is a widely used and accepted in vitro model for screening and evaluating the efficacy of potential anti-HBV drugs. nih.govaligos.com

Table 1: Antiviral Activity of this compound against HBV

| Compound | Cell Line | Target | IC50 |

|---|---|---|---|

| This compound | HepG2.2.15 | HBsAg Secretion | 0.16 mmol/L nih.gov |

Antioxidant Mechanisms and Cellular Protection by this compound and Related Compounds

Antioxidants are crucial substances that can prevent or slow down damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. xiahepublishing.comnih.gov These defense mechanisms can be enzymatic or non-enzymatic. scielo.org.mx The primary role of an antioxidant is to donate an electron to a free radical, thereby neutralizing it and preventing a chain reaction of cellular damage. xiahepublishing.com

This compound is a diterpene that has been identified as having antioxidant properties. researchgate.net Related compounds, such as rosmaridiphenol, also a diphenolic diterpene, have shown antioxidant activity superior to butylated hydroxyanisole (BHA) when tested in lard. researchgate.net The antioxidant mechanism of such compounds often involves the activation of the Nrf2/ARE pathway, which leads to the induction of phase 2 enzymes and an increase in glutathione, a key cellular antioxidant. This, in turn, protects neuronal cells from oxidative stress. researchgate.net Some para-hydroquinone derivatives have been found to inhibit adipocyte differentiation, potentially through the activation of the antioxidant-response element and an increase in total glutathione. researchgate.net These findings suggest that this compound and its analogues likely exert their protective effects by modulating cellular redox balance and enhancing endogenous antioxidant defenses. scielo.org.mxresearchgate.net

Other Investigated Biological Activities (e.g., Insecticidal and Acaricidal Effects in Non-Vertebrate Models)

Beyond its activities in mammalian cells, this compound has been investigated for its effects on non-vertebrate organisms. Research has shown that this compound exhibits strong selective cytotoxicity against insect Sf9 cells, which are derived from the fall armyworm, Spodoptera frugiperda. researchgate.net In a comparative study, this compound was the most active among several tested compounds in terms of its cytotoxic effect on these insect cells. researchgate.net This suggests a potential for this compound or its derivatives to be developed as insecticidal agents. The use of insect cell lines like Sf9 and models such as the wax moth, Galleria mellonella, are common in the preliminary evaluation of the insecticidal potential of various compounds. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Demethylsalvicanol Derivatives

Elucidation of Structural Determinants for Biological Potency and Selectivity of Demethylsalvicanol Analogues

Structure-activity relationship (SAR) studies on this compound and its derivatives have revealed that minor chemical modifications can lead to significant changes in biological activity, including cytotoxicity and selectivity against various cell lines.

A pivotal area of investigation has been the oxidation of the catechol ring of this compound. The conversion of this compound to its corresponding (-)-demethylsalvicanol o-quinone derivative has been shown to dramatically enhance its cytotoxic effects. This o-quinone derivative was identified as a highly potent cytotoxic agent against several human colorectal cancer cell lines, including HCT-116, COLO-205, and Caco-2. nih.govresearchgate.netacs.org This suggests that the ortho-quinone moiety is a critical pharmacophore for the cytotoxic activity of this class of compounds. researchgate.net The increased reactivity of the o-quinone is thought to contribute to its potent biological action, possibly through mechanisms like Michael addition reactions with cellular nucleophiles such as proteins and DNA. mdpi.com

Another significant structural modification is the dimerization of this compound to form Grandione (B1194932) . This unique dimeric diterpene, which can be synthesized from this compound via a hetero-Diels-Alder reaction, has also been evaluated for its biological activity. researchgate.netresearchgate.net Grandione and its analogues have demonstrated moderate cytotoxicity against P388 murine leukemia cells. researchgate.netresearchgate.net Interestingly, studies have shown that (+)-Grandione is a highly cytotoxic agent against HCT-116, COLO-205, and Caco-2 colorectal cancer cells. nih.govresearchgate.netacs.org Further investigation revealed that (+)-Grandione induces apoptosis in HCT-116 cells in a dose-dependent manner, indicating a specific mechanism of action related to the induction of endoplasmic reticulum (ER) stress. nih.govacs.org

The parent compound, This compound , also exhibits notable and selective biological activity. It has shown strong and selective cytotoxicity against insect Sf9 cells derived from the fall army worm (Spodoptera frugiperda), while showing less activity against mammalian CHO (Chinese Hamster Ovary) cells. researchgate.net This selectivity highlights its potential as a scaffold for developing targeted insecticides. Furthermore, this compound has been identified as a moderate antifeedant against the Colorado potato beetle (Leptinotarsa decemlineata). researchgate.net

The icetexane core of this compound is shared by other related natural products like brussonol . SAR studies on brussonol derivatives have provided further insights into the importance of specific functional groups for bioactivity, for instance in the development of new inhibitors against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com The semisynthesis of various icetexane diterpenoid analogues from this compound has been a key strategy in exploring these SARs, particularly concerning cytotoxicity against P388 murine leukemia cells. nih.gov

Table 1: Biological Activity of this compound and its Derivatives

| Compound Name | Structural Modification | Biological Activity | Cell Line / Organism | Citation |

|---|---|---|---|---|

| This compound | Parent Compound | Strong selective cytotoxicity | Insect Sf9 cells | researchgate.net |

| Moderate antifeedant | Leptinotarsa decemlineata | researchgate.net | ||

| Moderate cytotoxicity | P388 murine leukemia cells | researchgate.netnih.gov | ||

| (-)-Demethylsalvicanol o-quinone | Oxidation of catechol ring | Highly cytotoxic | HCT-116, COLO-205, Caco-2 | nih.govresearchgate.netacs.org |

| (+)-Grandione | Dimer of this compound | Highly cytotoxic | HCT-116, COLO-205, Caco-2 | nih.govresearchgate.netacs.org |

| Moderate cytotoxicity | P388 murine leukemia cells | researchgate.netresearchgate.net | ||

| Induces apoptosis via ER stress | HCT-116 | nih.govacs.org |

Rational Design and Synthesis of Novel this compound-based Scaffolds for Enhanced Bioactivity

The promising biological activities of this compound and its natural analogues have spurred efforts in the rational design and synthesis of novel scaffolds based on its icetexane framework. The primary goal of these synthetic endeavors is to create derivatives with enhanced potency, improved selectivity, and novel mechanisms of action.

A key strategy in this field is the semisynthesis of analogues starting from naturally isolated this compound. nih.gov This approach allows for the targeted modification of specific functional groups to probe their role in bioactivity. For instance, the synthesis of various icetexane diterpenoid analogues and their subsequent evaluation for cytotoxic activity against murine leukemia cells have been instrumental in building a comprehensive SAR profile. researchgate.netnih.gov

More ambitious synthetic efforts have focused on building the complex icetexane skeleton from simpler precursors, allowing for greater structural diversity. An efficient and robust synthetic strategy has been developed to produce a library of 12 icetexane diterpenes and their derivatives, including the highly potent (-)-demethylsalvicanol o-quinone. nih.govresearchgate.net This synthetic pathway, which features a key rearrangement step, was rationally designed not only to access these complex molecules but also to provide new leads for the development of anticolorectal agents with a unique mode of action involving the upregulation of the BiP-ATF4-CHOP axis. nih.govacs.orgacs.org This represents a clear example of rational design, where a synthetic route is developed with the explicit aim of producing compounds that modulate a specific, therapeutically relevant biological pathway.

The dimerization of this compound to produce (+)-grandione is another example of creating a novel scaffold with enhanced biological properties. capes.gov.br The development of aqueous Diels-Alder conditions for this dimerization provides a biomimetic approach to this complex heptacyclic structure, which has shown significant potential as an anticancer agent. researchgate.netcapes.gov.br

Furthermore, the icetexane scaffold, to which this compound belongs, is considered an inspiring framework for new drug leads due to the wide array of biological activities exhibited by its members, ranging from antimicrobial to anticancer effects. nih.gov Synthetic chemists are actively developing new approaches to the characteristic 6-7-6 tricyclic scaffold. nih.govrsc.org These methods, including gold-catalyzed cyclization reactions to form the icetexane core, pave the way for a wider variety of analogues that can be screened for enhanced bioactivity. scribd.com The development of synthetic strategies for the icetexane core from related abietane (B96969) diterpenoids through ring expansion is also a significant area of research, offering a flexible route to novel skeletons for biological evaluation. researchgate.net

The rational design of derivatives of the related icetexane, brussonol, further illustrates this principle. By systematically modifying the brussonol scaffold, researchers have developed a series of compounds with low micromolar inhibitory activity against both sensitive and resistant strains of the malaria parasite P. falciparum, identifying brussonol as a new scaffold for antimalarial drug design. mdpi.com These synthetic strategies and the resulting novel scaffolds underscore the potential of this compound and the broader icetexane class in modern drug discovery.

Advanced Analytical Characterization and Computational Studies of Demethylsalvicanol

Sophisticated Spectroscopic Methodologies for Structural Elucidation of Demethylsalvicanol, its Metabolites, and Synthetic Derivatives

Unambiguous characterization of this compound, along with its related natural metabolites and synthetic derivatives, is accomplished through the synergistic application of several high-resolution spectroscopic techniques. These methods are essential for confirming the molecular framework, determining stereochemistry, and enabling quantitative analysis.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of this compound. One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide direct information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. bhu.ac.in The chemical structures of icetexane diterpenoids like this compound are typically identified using 1D and 2D-NMR spectra. researchgate.net

In cases of structural ambiguity or for the definitive assignment of complex structures, experimental NMR data is increasingly supplemented by quantum chemical calculations. escholarship.org Density Functional Theory (DFT) is used to calculate theoretical ¹³C chemical shifts for proposed structures. researchgate.net The comparison of these calculated shifts with the experimental data, often using statistical methods like DP4+ analysis, provides a high degree of confidence in the assigned structure. researchgate.net This combined experimental and computational approach has proven invaluable in the structural revision and confirmation of complex natural products. escholarship.org

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | - | - |

| 5 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | - | - |

| 11 | - | - |

| 12 | - | - |

| 13 | - | - |

| 15 | - | - |

| 16 | - | - |

| 17 | - | - |

| 20 | - | - |

Advanced mass spectrometry (MS) is indispensable for the detection, identification, and quantification of this compound. Techniques such as Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly used for the characterization of diterpenoids. researchgate.net When coupled with high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC), MS allows for the separation and sensitive detection of this compound from complex mixtures, such as plant extracts. nih.gov For instance, UHPLC-ESI-MSⁿ has been employed for the comprehensive analysis of the diterpenoid profile in Rosmarinus officinalis extracts. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for analyzing the phytochemical components of plant extracts after appropriate derivatization or for naturally volatile compounds. ekb.eg In several analyses of plant extracts, this compound has been identified as a constituent using GC-MS by comparing its mass spectrum and retention time with reference databases like NIST. ekb.egajol.info These hyphenated chromatography-mass spectrometry techniques are fundamental for metabolomic studies and for the quantitative analysis of specific compounds in biological or environmental samples. researchgate.net

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement and absolute configuration of a crystalline molecule. nih.govwikipedia.org This technique involves directing X-rays at a single crystal of a compound and analyzing the resulting diffraction pattern to build a map of electron density, from which the molecular structure can be deduced. nih.gov

While a published single-crystal X-ray structure of this compound itself was not identified in the search results, the technique has been critically applied to its direct synthetic derivative, grandione (B1194932). researchgate.netcapes.gov.br Grandione is a dimer formed through a hetero-Diels-Alder reaction of this compound quinone. nih.gov The absolute configuration of grandione was unequivocally determined by single-crystal X-ray diffraction analysis, which in turn confirmed the stereochemical arrangement of the two this compound monomer units within the dimer. researchgate.netcapes.gov.br This provides crucial, albeit indirect, evidence for the absolute configuration of the key synthetic intermediate derived from this compound.

Advanced Mass Spectrometry Techniques for this compound Characterization and Quantitative Analysis

Computational Modeling of this compound Interactions and Reactivity

Computational chemistry provides powerful insights into the electronic structure, reactivity, and intermolecular interactions of this compound, complementing experimental findings. rsdjournal.org These theoretical models can predict reaction pathways and biological activities, guiding further experimental work.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in studying reaction mechanisms that are difficult to observe experimentally. nih.govrsdjournal.org A significant application in the context of this compound has been the computational investigation of the proposed biosynthetic pathway of grandione from this compound quinone. nih.gov

Researchers have used DFT methods at the M06-2X/6-31G(d,p) level of theory to model the key hetero-Diels-Alder dimerization step. nih.gov These calculations provide the geometry and energy of reactants, products, and, most importantly, the transition state structures. nih.gov By analyzing the activation energies, these studies can determine the feasibility of the proposed reaction under biological conditions and explain the observed stereoselectivity of the product. nih.gov Such computational tools are valuable for supporting or challenging proposed biogenetic theories for natural products. nih.gov

| Computational Method | Specific Application | Example Software/Functional | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of NMR chemical shifts for structure verification. | - | escholarship.orgresearchgate.net |

| Density Functional Theory (DFT) | Geometrical optimization and investigation of biosynthetic reaction mechanisms (e.g., transition states). | Gaussian 09, M06-2X/6-31G(d,p) | nih.govnih.gov |

| Molecular Docking | Prediction of binding modes and affinities to biological targets (e.g., proteins, enzymes). | AutoDock, MOE | dntb.gov.uamdpi.comdergipark.org.tr |

| Molecular Dynamics (MD) | Analysis of conformational stability and dynamics of ligand-protein complexes. | - | frontiersin.org |

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. frontiersin.orgjournalijar.com This method involves generating numerous possible orientations (poses) of the ligand within the receptor's binding pocket and scoring them based on their energetic favorability. journalijar.com For icetexane diterpenes, molecular docking has been utilized to explore potential biological activities by predicting their interactions with various protein targets. dntb.gov.ua

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the this compound-protein complex over time. MD simulations provide a dynamic view of the interaction, accounting for the flexibility of both the ligand and the protein, which is closer to the physiological reality than the static picture provided by docking alone. frontiersin.org These computational approaches are crucial in modern drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. mdpi.com

Dimerization Products and Biosynthetic Linkages of Demethylsalvicanol

Formation and Synthetic Approaches to Dimeric Icetexanes Derived from Demethylsalvicanol (e.g., Grandione)

Grandione (B1194932) was the first reported icetexane dimer, isolated from Torreya grandis. mdpi.com Its structure is composed of two rearranged abietane-type monomeric units. The synthesis of grandione from this compound has been achieved through several approaches, highlighting the feasibility of a biomimetic pathway.

One of the initial synthetic routes involved the oxidation of this compound to its corresponding quinone, this compound quinone. mdpi.com This quinone then undergoes a dimerization reaction to yield grandione. mdpi.comglobalauthorid.com Takeya and coworkers demonstrated that heating this compound quinone in the solid state led to the formation of grandione. acs.orgucsb.edu This reaction was later replicated by Majetich and Zou under aqueous conditions, mimicking a more natural environment. mdpi.comacs.org These syntheses provided strong evidence for a non-enzymatic, biomimetic formation of grandione.

Further synthetic efforts have expanded the library of dimeric icetexanes derived from this compound. nih.govudel.eduresearchgate.net For instance, the total synthesis of (+)-grandione has been reported from simpler starting materials, further elucidating the key bond-forming reactions involved in the dimerization process. thieme-connect.com These synthetic studies are crucial for confirming the structures of these complex natural products and for providing access to analogues for biological evaluation. uzh.chsci-hub.st

Proposed Non-Enzymatic and Biomimetic Dimerization Pathways (e.g., Hetero Diels-Alder Reactions of this compound Quinone)

The dimerization of this compound quinone to form grandione is widely proposed to occur through a non-enzymatic, biomimetic hetero-Diels-Alder (HDA) reaction. mdpi.comresearchgate.net This type of pericyclic reaction involves a diene and a dienophile, where one or more atoms in the diene or dienophile is a heteroatom, to form a six-membered ring. numberanalytics.com

In the case of grandione formation, one molecule of this compound quinone acts as the diene and another acts as the dienophile. mdpi.com The reaction is highly regio- and stereoselective, predominantly yielding one of the four possible isomers, which is grandione. mdpi.comnih.gov Computational studies using density functional theory (DFT) have been employed to investigate the feasibility and mechanism of this HDA reaction. mdpi.comnih.gov These studies have explored the different possible transition states (endo and exo) and have provided insights into the preferred reaction pathway. mdpi.com

While the HDA reaction is a compelling hypothesis, some computational analyses suggest that a simple one-step HDA mechanism may not fully account for the observed product distribution. nih.gov An alternative, competing mechanism involving a tandem hetero-Diels-Alder/retro-Claisen rearrangement has been proposed to better explain the formation of grandione. nih.gov This highlights the complexity of these "biomimetic" reactions and suggests that even in the absence of enzymatic catalysis, specific reaction pathways are highly favored. It is also debated whether such dimerization products are true natural products or artifacts of the isolation process. ucsb.edu

Preclinical Biological Activities of Dimeric this compound Analogues (e.g., Cytotoxicity of Grandione)

Dimeric analogues of this compound, including grandione, have demonstrated a range of preclinical biological activities, with cytotoxicity against cancer cell lines being a prominent feature.

Grandione and some of its synthetic analogues have shown moderate cytotoxicity against P388 murine leukemia cells. researchgate.netcapes.gov.br Further studies have identified (+)-grandione as a highly cytotoxic agent against several human colorectal cancer cell lines, including HCT-116, COLO-205, and Caco-2. acs.org This suggests potential for the development of these compounds as anticancer agents.

Other dimeric icetexanes and related compounds have also been evaluated for their cytotoxic potential. For example, przewalskone, an adduct of a danshenol type terpenoid and an icetexane diterpenoid, exhibited significant cytotoxicity against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480). researchgate.net Premnalatifolin A, a dimeric diterpene with two icetexane units linked by an ether bond, displayed potent activity against HT-29 and MCF-7 cancer cell lines. capes.gov.br

The mechanism of cytotoxicity for some of these compounds has been investigated. For instance, some icetexane derivatives have been shown to induce apoptosis in colorectal cancer cells by upregulating the BiP-ATF4-CHOP axis. acs.org The diverse structures and significant biological activities of these dimeric compounds make them interesting leads for further drug discovery and development. thieme-connect.comresearchgate.net

Table of Cytotoxic Activities of Dimeric this compound Analogues and Related Compounds

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Grandione | P388 murine leukemia | Moderate cytotoxicity | researchgate.netcapes.gov.br |

| (+)-Grandione | HCT-116 | Highly cytotoxic | acs.org |

| (+)-Grandione | COLO-205 | Highly cytotoxic | acs.org |

| (+)-Grandione | Caco-2 | Highly cytotoxic | acs.org |

| Przewalskone | HL-60 | 0.69-2.35 µM | researchgate.net |

| Przewalskone | SMMC-7721 | 0.69-2.35 µM | researchgate.net |

| Przewalskone | A-549 | 0.69-2.35 µM | researchgate.net |

| Przewalskone | MCF-7 | 0.69-2.35 µM | researchgate.net |

| Przewalskone | SW-480 | 0.69-2.35 µM | researchgate.net |

| Premnalatifolin A | HT-29 | 12.15 µg/mL | capes.gov.br |

Future Research Directions and Translational Potential Preclinical Focus

Elucidation of Undiscovered Enzymatic Machinery in Demethylsalvicanol Biosynthesis

The biosynthesis of abietane (B96969) diterpenoids in plants, particularly within the Salvia genus, is a complex process that is not yet fully understood. fraunhofer.de While the initial steps involving the cyclization of the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), are relatively well-characterized, the subsequent enzymatic modifications leading to the vast diversity of abietane skeletons remain largely obscure. researchgate.netfrontiersin.org this compound, with its rearranged 9(10→20)-abeo-abietane core, is a product of a particularly enigmatic branch of this pathway. researchgate.net

The biosynthesis is understood to proceed through the methylerythritol 4-phosphate (MEP) pathway in the plastids to generate GGPP. frontiersin.orgfrontiersin.org This precursor is then cyclized by Class II and Class I diterpene synthases (diTPS) to form foundational abietane skeletons like abietatriene. frontiersin.org The critical subsequent steps, which involve intricate oxidative and rearrangement reactions to form this compound, are catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other enzyme classes. researchgate.netmdpi.com The specific enzymes responsible for the key C10→C20 bond migration have not been identified.

Future research must prioritize the discovery and characterization of these unknown enzymes. A promising strategy involves a multi-omics approach, combining transcriptomic and metabolomic profiling of this compound-producing plant species, such as Salvia mellifera. frontiersin.org By correlating gene expression profiles with the accumulation of specific metabolites, candidate genes, particularly from the vast CYP superfamily, can be identified. nih.govbiorxiv.org These candidate enzymes can then be heterologously expressed and biochemically assayed to confirm their function, thus systematically mapping the entire biosynthetic pathway. jmb.or.kr Elucidating this pathway is not only of fundamental scientific interest but also opens the door to metabolic engineering and biotechnological production of this compound and novel derivatives.

Table 1: Proposed Key Steps and Unknown Enzymes in this compound Biosynthesis

| Biosynthetic Step | Precursor | Product | Proposed Enzyme Class | Research Objective |

|---|---|---|---|---|

| Diterpene Skeleton Formation | GGPP | (+)-Copalyl Diphosphate | Diterpene Synthase (diTPS) | Isolate and characterize the specific diTPS in S. mellifera. |

| Second Cyclization/Rearrangement | (+)-Copalyl Diphosphate | Abietatriene | Diterpene Synthase (diTPS) | Identify the synthase responsible for forming the core tricyclic structure. |

| Aromatic Ring Hydroxylation | Abietatriene | Ferruginol | Cytochrome P450 (CYP) | Identify the specific CYP76 family enzyme for C12 hydroxylation. |

| Ortho-Hydroxylation | Ferruginol | 11-Hydroxyferruginol | Cytochrome P450 (CYP) | Discover the CYP responsible for C11 hydroxylation to create the catechol ring. |

| 9(10→20)-abeo Rearrangement | Dihydroxy-abietatriene intermediate | this compound | Cytochrome P450 (CYP) or other oxidoreductase | CRITICAL GAP: Elucidate the key enzymatic step for the signature skeletal rearrangement. |

Development of Novel, Sustainable, and Scalable Synthetic Routes to Complex this compound Analogues

The limited availability of this compound from natural sources poses a significant barrier to in-depth biological evaluation and preclinical development. While a total synthesis has been reported, future efforts must focus on creating more efficient, scalable, and versatile synthetic strategies. researchgate.net These new routes should not only provide access to the natural product itself but also facilitate the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Several promising strategies can be pursued:

Bioinspired Synthesis: Mimicking the proposed biosynthetic cascade, particularly the key Wagner-Meerwein type methyl migration, could provide an elegant and efficient route to the rearranged abietane core. acs.org This approach has been successfully used for other skeleton-rearranged abietanes and could enable divergent synthesis of multiple analogues from a common intermediate.

Diverted Total Synthesis: This strategy involves modifying intermediates within a total synthesis pathway to generate analogues that may not be accessible through modification of the final natural product. wikipedia.org It offers a powerful tool for systematically probing the pharmacophore of this compound.

Semisynthesis: Utilizing more abundant, structurally related natural products like sclareol (B1681606) or pisiferic acid as starting materials can significantly shorten the synthetic sequence, making the process more cost-effective and scalable. researchgate.netresearchgate.net

Flow Chemistry and Catalysis: Implementing modern synthetic technologies like flow chemistry can improve the safety, scalability, and efficiency of key reaction steps. Developing novel catalytic methods for C-H activation and oxidative rearrangements could dramatically improve the synthesis of complex diterpenoid structures.

The ultimate goal is to develop a modular and robust synthetic platform that enables the rapid and sustainable production of this compound and its analogues, thereby providing the necessary quantities for comprehensive preclinical testing. rsc.org

Identification and Validation of Additional Specific Molecular Targets for this compound and its Derivatives

Understanding the precise molecular mechanism of action is fundamental to the development of any therapeutic agent. rsc.orgsioc-journal.cn Current research has shown that a this compound o-quinone derivative exhibits potent cytotoxicity against colorectal cancer cells by inducing endoplasmic reticulum (ER) stress via the BiP-ATF4-CHOP signaling axis. researchgate.netacs.org While this identifies a critical downstream pathway, the direct molecular target—the specific protein that the compound initially binds to trigger this cascade—remains unknown.

Future research must employ a range of modern target identification methodologies to deconvolve its mechanism. creative-biolabs.comfrontiersin.org These approaches can be broadly categorized as follows:

Affinity-Based Methods: This involves synthesizing this compound analogues functionalized with a tag (e.g., biotin (B1667282) or a photo-reactive group). These "chemical probes" are used to capture binding partners from cell lysates, which are then identified using mass spectrometry-based proteomics. rsc.orgnih.gov

Label-Free Methods: Techniques such as thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS) can identify target proteins by detecting changes in their thermal stability or protease susceptibility upon compound binding, avoiding the need to chemically modify the natural product. nih.gov

Genetic and Genomic Approaches: Methods like CRISPR/Cas9 screening or RNAi can identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound, thereby pointing to the target or critical pathway components. nih.gov

Once candidate targets are identified, rigorous validation is essential. charnwooddiscovery.comnationalacademies.org This involves confirming the direct physical interaction between the compound and the protein (e.g., using Surface Plasmon Resonance or Isothermal Titration Calorimetry) and demonstrating that modulating the target protein recapitulates the biological effects of the compound. nih.govsygnaturediscovery.com Identifying these specific targets will not only illuminate the compound's mechanism but also enable the rational design of more potent and selective derivatives.

Table 2: Methodologies for Target Identification and Validation

| Strategy | Technique Example | Principle | Application for this compound |

|---|---|---|---|

| Chemical Proteomics | Affinity Chromatography with Biotinylated Probe | A tagged analogue of the compound is used as "bait" to pull down its binding proteins from a cell extract for identification. rsc.org | Synthesize a bioactive, biotin-linked this compound derivative to identify direct protein interactors. |

| Label-Free Proteomics | Thermal Proteome Profiling (TPP) | Compound binding alters the thermal stability of its target protein, which can be detected across the proteome. nih.gov | Identify candidate targets by observing which proteins are stabilized or destabilized in the presence of this compound. |

| Genetic Screening | CRISPR-Cas9 Knockout Screen | Identify genes whose loss-of-function leads to resistance to this compound-induced cytotoxicity. nih.gov | Pinpoint essential genes and pathways required for the compound's activity. |

| Biophysical Validation | Surface Plasmon Resonance (SPR) | Measures the direct binding kinetics and affinity between the compound and a purified candidate target protein in real-time. sygnaturediscovery.com | Quantify the binding affinity of this compound and its analogues to a validated target. |

| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | Confirms that the compound binds to its target within the complex environment of an intact cell. | Validate that the compound engages the identified target in a relevant cellular context. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.